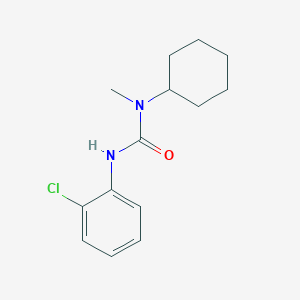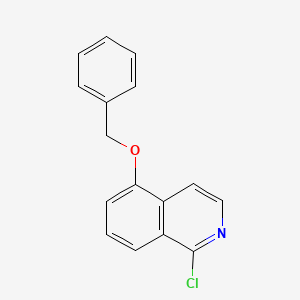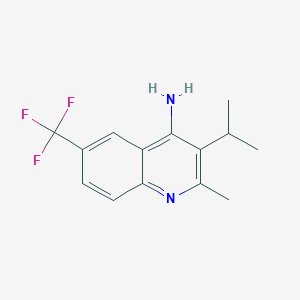![molecular formula C18H20O2 B11851834 2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]- CAS No. 853401-63-5](/img/structure/B11851834.png)
2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran is an organic compound that features a naphthalene moiety linked to a tetrahydropyran ring via an allyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran typically involves the reaction of naphthalen-1-yl allyl alcohol with tetrahydro-2H-pyran under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of the naphthalen-1-yl allyl alcohol is replaced by the tetrahydropyran moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the allyl or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl allyl ketone, while reduction could produce a fully saturated tetrahydropyran derivative.
Wissenschaftliche Forschungsanwendungen
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π stacking interactions, while the tetrahydropyran ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydropyran ring but lacks the naphthalene moiety.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Similar in structure but with a bromine atom and a longer alkyl chain.
Uniqueness
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran is unique due to the presence of both the naphthalene and tetrahydropyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
853401-63-5 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-(2-naphthalen-1-ylprop-2-enoxy)oxane |
InChI |
InChI=1S/C18H20O2/c1-14(13-20-18-11-4-5-12-19-18)16-10-6-8-15-7-2-3-9-17(15)16/h2-3,6-10,18H,1,4-5,11-13H2 |
InChI-Schlüssel |
ZWWNUFJHYQDRHE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COC1CCCCO1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)
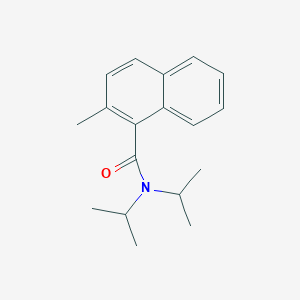
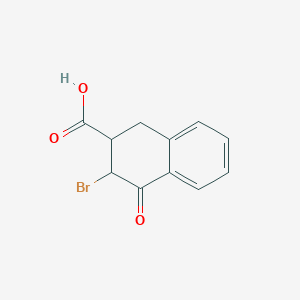


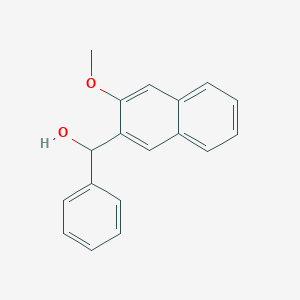
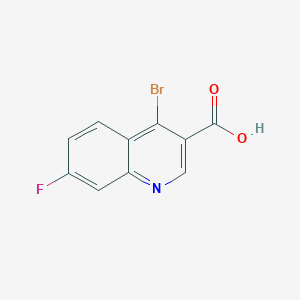
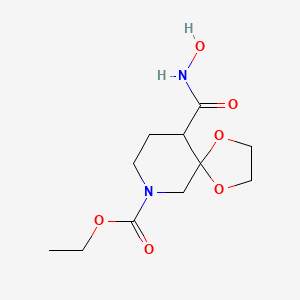

![Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate](/img/structure/B11851814.png)
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)
